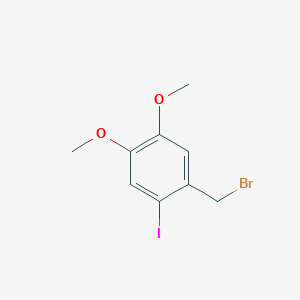
1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene is an organic compound characterized by the presence of bromine, iodine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene typically involves the bromination and iodination of a dimethoxybenzene precursor. One common method includes the following steps:
Starting Material: 4,5-dimethoxybenzene.
Iodination: The iodination step involves the use of iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl and iodo groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Coupling: Palladium catalysts (Pd/C) with boronic acids for Suzuki coupling.
Major Products:
Substitution: Formation of azido, amino, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Materials Science: Utilized in the synthesis of polymers and advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene depends on the specific reaction it undergoes. For example, in substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed mechanisms.
Comparison with Similar Compounds
- 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
- 1-(Bromomethyl)-2-fluoro-4,5-dimethoxybenzene
- 1-(Bromomethyl)-2-nitro-4,5-dimethoxybenzene
Comparison: 1-(Bromomethyl)-2-iodo-4,5-dimethoxybenzene is unique due to the presence of both bromine and iodine, which provide distinct reactivity patterns compared to other halogenated derivatives. The iodine atom, in particular, enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10BrIO2 |
|---|---|
Molecular Weight |
356.98 g/mol |
IUPAC Name |
1-(bromomethyl)-2-iodo-4,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10BrIO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3 |
InChI Key |
ATDOAEZCVSAWPE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















